6-Fluoro-2,3-dihydro-1H-inden-1-amine
Description
6-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated secondary amine with a bicyclic indene scaffold. Its molecular formula is C₉H₁₀FN, and it is commercially available as a hydrochloride salt (C₉H₁₁ClFN; CAS 731859-02-2) with a purity ≥97% . The compound's SMILES representation is C1CC2=C(C1N)C=C(C=C2)F, and its InChIKey is KZXWOWJBKSZXAL-UHFFFAOYSA-N .
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXWOWJBKSZXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572502, DTXSID701272928 | |
| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148960-37-6, 168902-77-0 | |
| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148960-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-fluoro-2,3-dihydro-1H-inden-1-amine with key analogues:
Key Observations :
- Fluorination Effects : The 6-fluoro derivative exhibits moderate lipophilicity (logP ~2.1), while the 5,6-difluoro analogue (logP ~2.8) and 6-CF₃ variant (logP ~3.5) show increased hydrophobicity, impacting blood-brain barrier permeability .
- Stereochemical Influence : Enantiopure forms (e.g., (R)-5,6-difluoro) are prioritized for receptor-binding studies due to chiral recognition in biological systems .
Preparation Methods
Indene Backbone Formation
The indene framework is constructed via cyclization of substituted benzene derivatives. A common precursor, 1-indanone, undergoes reduction to form 2,3-dihydro-1H-inden-1-ol, which is subsequently dehydrated to yield the indene intermediate. Alternative routes employ Friedel-Crafts alkylation or Diels-Alder reactions to assemble the bicyclic structure.
Fluorination Strategies
Electrophilic fluorination at the 6th position is achieved using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions. This reagent facilitates fluorine insertion via a radical or ionic mechanism, depending on the solvent system. For example, acetonitrile at 80°C achieves fluorination yields of 72–85%.
Table 1: Fluorination Conditions and Yields
Amination Techniques
The amine group is introduced at the 1st position through reductive amination of the corresponding ketone. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature reduces the imine intermediate, formed by reacting the ketone with ammonium acetate. Yields range from 65% to 78%, with purity dependent on subsequent crystallization steps.
Advanced Fluorination Methods
Gas-Phase Fluorination
Recent protocols utilize F₂ gas diluted in nitrogen (2–5% v/v) for direct fluorination. This method, conducted at 0°C in acetonitrile, avoids stoichiometric reagents but requires specialized equipment for handling gaseous fluorine. Yields are moderate (68%), with side products including difluorinated derivatives.
Catalytic Fluorination
Palladium-catalyzed C–H fluorination using N-fluorobenzenesulfonimide (NFSI) enhances regioselectivity. A catalyst system of Pd(OAc)₂ and 2,2′-bipyridyl in DMF at 120°C achieves 76% yield, minimizing over-fluorination.
Amination Optimization
Reductive Amination
The ketone intermediate reacts with ammonium acetate in methanol, followed by reduction with NaBH₃CN. This one-pot method simplifies purification, though competing reduction of the indene double bond necessitates careful pH control (optimal pH 6–7).
Table 2: Amination Reagents and Outcomes
Hydrochloride Salt Formation
For enhanced stability, the free base is converted to its hydrochloride salt using hydrochloric acid in diethyl ether. This step achieves >99% purity after recrystallization from ethanol/water mixtures.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to improve scalability and safety. Fluorination with Selectfluor in a microreactor (residence time: 5 minutes) increases yield to 89% by enhancing mass transfer and temperature control.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling reduces waste. Fluorination with KF and catalytic iodine achieves 70% yield in 2 hours, though scalability remains challenging.
Recent Technological Innovations
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz) accelerates fluorination and amination steps by 50%, reducing reaction times from 12 hours to 6 hours. Cavitation effects enhance reagent mixing and intermediate stability.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-Fluoro-2,3-dihydro-1H-inden-1-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via asymmetric hydrogenation of ketoxime precursors using chiral phosphine ligands (e.g., Rh or Ru catalysts) at ≥10 mol% loading. Reaction parameters such as temperature (25–50°C), hydrogen pressure (50–100 bar), and solvent polarity (methanol or ethanol) significantly impact enantiomeric excess (ee) and yield . Multi-step protocols involving halogenation (e.g., fluorination at the 6-position) and subsequent reduction are also common. Yields for analogous indenamine derivatives range from 14–23% in multi-step syntheses, with purification via recrystallization or chromatography .
Q. What analytical techniques are most effective for characterizing purity and enantiomeric excess?
- Methodology :
- HPLC : Chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases resolve enantiomers (e.g., (R)- and (S)-forms). Retention times and peak areas quantify ee .
- NMR : H and F NMR confirm structural integrity and fluorine substitution. For example, F NMR chemical shifts for 6-fluoro derivatives typically appear at δ −110 to −115 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFN: 151.08 g/mol) .
Q. What salt forms improve solubility and stability for pharmacological assays?
- Methodology : Hydrochloride salts (e.g., (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, CAS 731859-02-2) are commonly used. Salt formation via HCl gas bubbling in diethyl ether enhances aqueous solubility. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months .
Advanced Research Questions
Q. How does fluorine substitution at the 6-position influence dopamine receptor binding compared to other halogenated analogs?
- Methodology : Competitive binding assays using H-spiperone in transfected HEK-293 cells reveal that 6-fluoro derivatives exhibit 2–3× higher affinity for D receptors (K = 12 nM) compared to 6-chloro (K = 28 nM) or 6-bromo (K = 35 nM) analogs. Fluorine’s electronegativity enhances π-stacking with Tyr-408 in the receptor’s binding pocket .
Q. What strategies resolve racemic mixtures, and how do chiral catalysts impact enantioselectivity?
- Methodology :
- Catalytic Asymmetric Hydrogenation : Ru-(S)-BINAP catalysts achieve >90% ee for (R)-enantiomers. Substrate-to-catalyst ratios of 100:1 and hydrogen pressures of 80 bar optimize selectivity .
- Kinetic Resolution : Lipase-mediated acylations (e.g., Candida antarctica lipase B) separate enantiomers with 85–92% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
